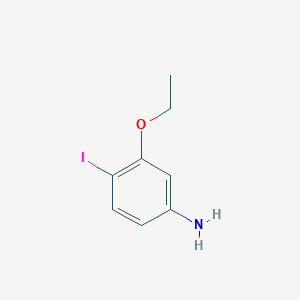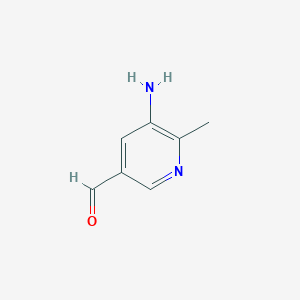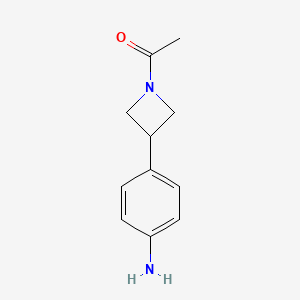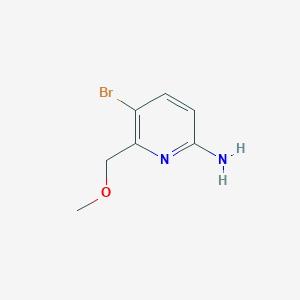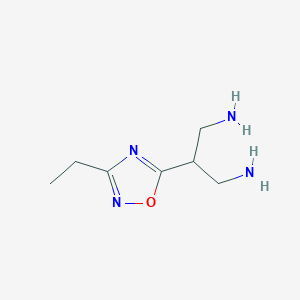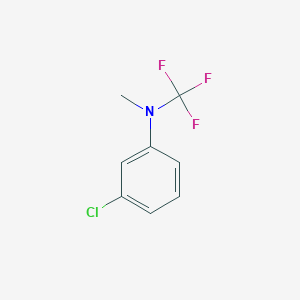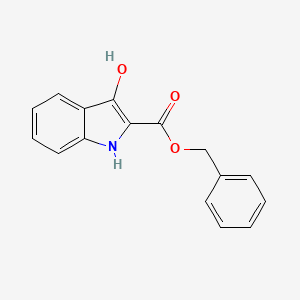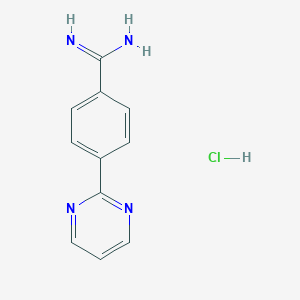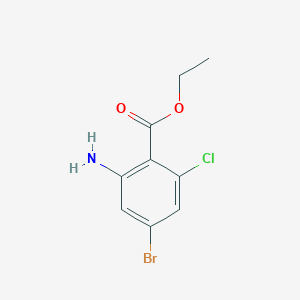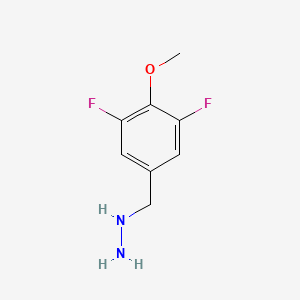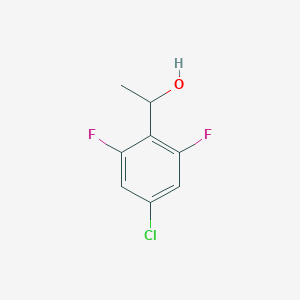
1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7ClF2O. This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, along with an ethan-1-ol moiety. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Chloro-2,6-difluorophenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in anhydrous solvents like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using palladium on carbon (Pd/C) as a catalyst. This method offers scalability and efficiency, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Chloro-2,6-difluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can yield the corresponding alkane, 1-(4-Chloro-2,6-difluorophenyl)ethane, using strong reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: 1-(4-Chloro-2,6-difluorophenyl)ethanone.
Reduction: 1-(4-Chloro-2,6-difluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals
Mécanisme D'action
The mechanism by which 1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The presence of chloro and fluorine substituents can enhance its binding affinity and specificity towards molecular targets .
Comparaison Avec Des Composés Similaires
1-(2-Chloro-4-fluorophenyl)ethan-1-ol: Similar structure but with different substitution pattern, affecting its reactivity and applications.
2-Chloro-1-(3,4-difluorophenyl)ethanone: A related ketone with distinct chemical properties and uses.
(1S)-1-(2,6-Difluorophenyl)ethanol: Another similar compound with variations in stereochemistry and functional groups.
Uniqueness: 1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C8H7ClF2O |
|---|---|
Poids moléculaire |
192.59 g/mol |
Nom IUPAC |
1-(4-chloro-2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 |
Clé InChI |
FEZAYJFPSUJOCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1F)Cl)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


